molecular formula C8H5ClFIO2 B14025228 Methyl 6-chloro-2-fluoro-3-iodobenzoate

Methyl 6-chloro-2-fluoro-3-iodobenzoate

Cat. No.: B14025228
M. Wt: 314.48 g/mol
InChI Key: ZSNXMKYEEBTCDP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H5ClFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-fluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of a suitable benzoic acid derivative, followed by chlorination and fluorination under controlled conditions. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are reacted in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-fluoro-3-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-chloro-2-fluoro-3-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-fluoro-3-iodobenzoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-fluoro-3-iodobenzoate
  • Methyl 3-chloro-2-fluoro-6-iodobenzoate
  • Methyl 5-bromo-2-iodobenzoate

Uniqueness

Methyl 6-chloro-2-fluoro-3-iodobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H5ClFIO2

Molecular Weight

314.48 g/mol

IUPAC Name

methyl 6-chloro-2-fluoro-3-iodobenzoate

InChI

InChI=1S/C8H5ClFIO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3

InChI Key

ZSNXMKYEEBTCDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)I)Cl

Origin of Product

United States

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